2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde
Overview
Description
2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of benzaldehyde, featuring hydroxyl and hydroxyisopropyl groups attached to the benzene ring
Preparation Methods
The synthesis of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with isobutyraldehyde under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . . In medicine, it may be explored for its therapeutic properties, although further research is needed to fully understand its potential. Industrially, it can be used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways . The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, making the compound useful in studying and potentially modulating biological pathways.
Comparison with Similar Compounds
2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde can be compared with other similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-2-methylpropiophenone These compounds share structural similarities but differ in their functional groups and chemical properties
Properties
IUPAC Name |
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-13)9-4-3-8(6-12)10(14)5-9/h3-6,13-14H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYQJIMGVVHWNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC(=C(C=C1)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212208 | |
Record name | 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264879-14-3 | |
Record name | 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264879-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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